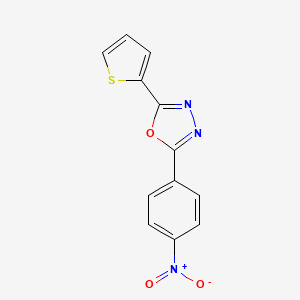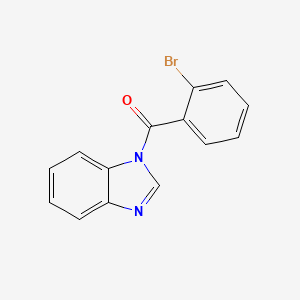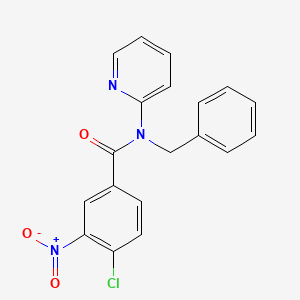![molecular formula C25H25N3O5S B11634944 2-{(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634944.png)
2-{(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯是一种结构独特的复杂有机化合物,其中包含噻唑并[3,2-b][1,2,4]三唑核心
准备方法
合成路线和反应条件
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯的合成通常涉及多个步骤,从易于获得的起始原料开始。关键步骤包括噻唑并[3,2-b][1,2,4]三唑核心的形成,然后引入苄叉基和苯基乙酸酯部分。反应条件通常涉及使用强酸或强碱、高温和特定的催化剂,以确保以高产率和高纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 该反应涉及将一种官能团替换为另一种官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件
这些反应中使用的常用试剂包括酸、碱、氧化剂、还原剂和各种催化剂。反应条件可以根据所需的转化而有很大差异,但它们通常涉及控制温度、压力和 pH 值,以确保最佳的反应速率和产物收率。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生各种氧化的衍生物,而还原可能产生该化合物的还原形式。取代反应可以导致具有不同官能团的各种取代衍生物。
科学研究应用
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯有几个科学研究应用,包括:
化学: 它可以用作合成更复杂分子的构建块,并用作各种有机反应中的试剂。
生物学: 它可能作为具有药物发现和开发应用的生物活性化合物。
医学: 可以研究其潜在的治疗效果,包括抗炎、抗菌或抗癌活性。
工业: 它可能用于开发新材料、涂层或其他工业产品。
作用机制
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。这可能包括与酶或受体结合,调节信号通路,或影响基因表达。确切的作用机制将取决于具体的生物学环境以及该化合物结构-活性关系。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的具有类似酯官能团的化学中间体.
4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉鎓氯化物: 一种用作各种化学转化中缩合剂的化合物.
独特性
2-{(5Z)-5-[3-甲氧基-4-(3-甲基丁氧基)苄叉]-6-氧代-5,6-二氢[1,3]噻唑并[3,2-b][1,2,4]三唑-2-基}苯基乙酸酯的独特之处在于其复杂的结构,其中包含噻唑并[3,2-b][1,2,4]三唑核心和多个官能团
属性
分子式 |
C25H25N3O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
[2-[(5Z)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C25H25N3O5S/c1-15(2)11-12-32-20-10-9-17(13-21(20)31-4)14-22-24(30)28-25(34-22)26-23(27-28)18-7-5-6-8-19(18)33-16(3)29/h5-10,13-15H,11-12H2,1-4H3/b22-14- |
InChI 键 |
BKQCQYAMFWXMBX-HMAPJEAMSA-N |
手性 SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC |
规范 SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634864.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)
![4-chloro-N-({5-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}methyl)benzenesulfonamide](/img/structure/B11634872.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)

![4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11634892.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634894.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634900.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)


